molecular formula C6H16ClN B7752143 Diisopropylamine, hydrochloride CAS No. 22675-80-5

Diisopropylamine, hydrochloride

Cat. No.: B7752143
CAS No.: 22675-80-5
M. Wt: 137.65 g/mol
InChI Key: BMVGRQFYWXVLDD-UHFFFAOYSA-N
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Description

Diisopropylamine, hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO₂. It is a derivative of diisopropylamine, which is a secondary amine. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylamine, hydrochloride can be synthesized through the reaction of diisopropylamine with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diisopropylamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

Diisopropylamine, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Diisopropylamine, hydrochloride exerts its effects through various mechanisms depending on its application:

    As a Base: It acts as a strong base in organic synthesis, facilitating deprotonation reactions.

    As a Nucleophile: It participates in nucleophilic substitution reactions due to its electron-rich nitrogen atom.

    Buffering Agent: It helps maintain pH in biochemical assays by neutralizing acids and bases.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A smaller secondary amine with similar nucleophilic properties.

    Diethylamine: Another secondary amine with slightly different steric properties.

    Triisopropylamine: A bulkier amine with reduced nucleophilicity.

Uniqueness

Diisopropylamine, hydrochloride is unique due to its balance of steric hindrance and nucleophilicity, making it a selective reagent in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

22675-80-5

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

IUPAC Name

N-ethyl-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C6H15N.ClH/c1-5-7-6(2,3)4;/h7H,5H2,1-4H3;1H

InChI Key

BMVGRQFYWXVLDD-UHFFFAOYSA-N

SMILES

CC(C)[NH2+]C(C)C.[Cl-]

Canonical SMILES

CCNC(C)(C)C.Cl

Related CAS

108-18-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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